molecular formula C22H23NO6 B385452 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate CAS No. 637752-78-4

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate

Cat. No.: B385452
CAS No.: 637752-78-4
M. Wt: 397.4g/mol
InChI Key: XBICLQVANAWASA-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, substituted with a 3,4-dimethoxyphenyl group and a diethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-dimethoxyphenylacetic acid, which is then subjected to cyclization to form the chromen-4-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the 3,4-dimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chroman-4-ol derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)propanoic acid
  • 3,4-dimethoxyphenylacetic acid
  • 3,4-dimethoxyphenylacetone

Uniqueness

Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate is unique due to its chromen-4-one core structure combined with the diethylcarbamate group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-5-23(6-2)22(25)29-15-8-9-16-19(12-15)28-13-17(21(16)24)14-7-10-18(26-3)20(11-14)27-4/h7-13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBICLQVANAWASA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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